molecular formula C21H26N6O3 B15029744 6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15029744
M. Wt: 410.5 g/mol
InChI Key: YEVVRAVNIQOERY-UHFFFAOYSA-N
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Description

6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the triazatricyclo ring system: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholin-4-ylpropyl group: This is typically achieved through a substitution reaction using morpholine and a suitable alkylating agent.

    Incorporation of the imino and oxo groups: These functional groups are introduced through oxidation and imination reactions, respectively.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholin-4-ylpropyl group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as its therapeutic application or role in a biochemical assay.

Comparison with Similar Compounds

6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H26N6O3/c1-14-5-3-7-27-18(14)24-19-16(21(27)29)13-15(20(28)23-2)17(22)26(19)8-4-6-25-9-11-30-12-10-25/h3,5,7,13,22H,4,6,8-12H2,1-2H3,(H,23,28)

InChI Key

YEVVRAVNIQOERY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NC

Origin of Product

United States

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